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Compound of Interest

Compound Name: Benzene-1,4-dicarbothioamide

CAS No.: 13363-51-4

Cat. No.: B174720 Get Quote

Nomenclature, Synthesis, and Applications in
Coordination Chemistry
Executive Summary
Benzene-1,4-dicarbothioamide (CAS: 13363-51-4) is the sulfur isostere of terephthalamide.

[1] While often overshadowed by its oxygenated counterpart (a ubiquitous linker in MOFs like

UiO-66), the dithio-variant offers unique "soft" donor properties crucial for coordinating late

transition metals (Ag, Hg, Cu) and constructing semi-conductive coordination polymers. This

guide defines its rigorous IUPAC nomenclature, details a scalable "green" synthesis protocol

avoiding

gas, and outlines its utility as a pharmacophore in antitubercular drug design.

Nomenclature and Structural Identity
2.1 IUPAC Name Analysis
The preferred IUPAC name is benzene-1,4-dicarbothioamide.[1]

Parent Structure: Benzene ring.[1][2][3][4]

Principal Group: Carbothioamide (

).

Numbering: The locants 1 and 4 indicate the para substitution pattern.
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Why "Carbothioamide" and not "Thioamide"? According to IUPAC Rule P-65.1.1, when the

carbon atom of the amide group is not part of the parent chain (in this case, the benzene ring),

the suffix "-carboxamide" (or "-carbothioamide" for sulfur) is used. If the name were

"benzenedithioamide," it would incorrectly imply the nitrogen is attached directly to the ring or

that the carbon counts are handled differently.

Synonyms:

1,4-Benzenedicarbothioamide[1][5][6]

Dithioterephthalamide[1][7]

Terephthalothioamide (Common, non-systematic)

2.2 Chemical Data Table
Property Value Notes

Formula

Molecular Weight 196.29 g/mol

SMILES NC(=S)c1ccc(C(N)=S)cc1 Useful for cheminformatics

InChI Key
USHPIZCRGQUHGN-

UHFFFAOYSA-N
Unique Identifier

Melting Point > 260 °C (Decomp.)[1][7][8]
High thermal stability due to H-

bonding network

Solubility DMSO, DMF, DMAc
Poor solubility in

water/alcohols

pKa ~12-13 (Thioamide NH)
More acidic than

corresponding amide

Structural Dynamics & Tautomerism
Unlike terephthalamide, the thio-variant exhibits significant thione-thiol tautomerism, which

influences its coordination modes. In the solid state, it exists predominantly in the thione form,

stabilized by intermolecular hydrogen bonds (
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).

Diagram 1: Tautomeric Equilibrium
The following diagram illustrates the equilibrium between the stable thione form and the

reactive imidothiol form, which is accessible during metal coordination.

Fig 1: Thione-Thiol Tautomerism governing S-donor reactivity.

Thione Form
(Stable Solid State)

-C(=S)-NH2

Proton Transfer
Equilibrium

Imidothiol Form
(Coordination Active)

-C(-SH)=NH

Click to download full resolution via product page

Synthetic Protocols
Historically, thioamides were synthesized using

gas, presenting severe safety risks. Modern protocols utilize Lawesson's reagent or thionation
of nitriles using hydrosulfide salts. Below is the Green Thionation Protocol, preferred for its
safety and high yield.

4.1 Protocol: Magnesium-Catalyzed Thionation of
Terephthalonitrile
Principle: Nucleophilic attack of hydrosulfide (

) on the nitrile carbon, catalyzed by

which activates the nitrile group.

Reagents:

Terephthalonitrile (1.0 eq)

NaSH (Sodium hydrosulfide, 4.0 eq)
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(2.0 eq)

Solvent: DMF (Dimethylformamide)[9]

Step-by-Step Methodology:

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve

Terephthalonitrile (10 mmol) in DMF (20 mL).

Activation: Add

(20 mmol) to the solution. Stir for 15 minutes at room temperature to allow Lewis acid
coordination to the nitrile nitrogen.

Thionation: Add NaSH flakes (40 mmol) slowly to the mixture. The solution will likely turn

green/yellow.

Reaction: Seal the flask and stir at 60 °C for 6-12 hours. Monitor via TLC (Mobile phase:

30% EtOAc in Hexane; Product is much more polar than starting material).

Quenching: Pour the reaction mixture into 200 mL of ice-cold 0.5 M HCl. This protonates the

intermediate and precipitates the product.

Purification: Filter the yellow precipitate. Wash extensively with water (to remove Mg salts)

and cold ethanol. Recrystallize from hot DMF/Ethanol if necessary.

Diagram 2: Synthetic Workflow
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Fig 2: Green synthesis pathway via Magnesium-catalyzed thionation.
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[9]
Characterization & Quality Control
To validate the synthesis, the following spectral features must be confirmed.
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Technique Expected Signal Mechanistic Insight

IR Spectroscopy

1620-1640 cm⁻¹ (Absence of

strong C=O) 1400-1450 cm⁻¹

(C=S stretch)

The disappearance of the

sharp nitrile peak (~2230 cm⁻¹)

and appearance of C=S

confirms conversion.

¹H NMR (DMSO-d₆)

δ 9.5 - 10.0 ppm (Broad

singlets,

)

Thioamide protons are

significantly deshielded

compared to amide protons

due to the anisotropy of the

C=S bond.

¹³C NMR δ ~190-200 ppm (C=S)

The thiocarbonyl carbon

appears far downfield, distinct

from carbonyls (~170 ppm).

Applications in Research
6.1 Materials Science: Soft-Linker MOFs
Benzene-1,4-dicarbothioamide serves as a "soft" neutral linker. Unlike terephthalic acid (hard

O-donor), the sulfur atoms in this molecule have a high affinity for soft metals like Ag(I), Cu(I),

and Hg(II).

Utility: Construction of semi-conductive coordination polymers (Metal-Organic Frameworks)

where orbital overlap between Metal(d) and Sulfur(p) facilitates charge transport.

Topology: It typically acts as a bridging ligand, forming 1D chains or 2D sheets depending on

the metal geometry.

6.2 Medicinal Chemistry: Bioisosterism
The thioamide group is a well-established bioisostere of the amide group.

Mechanism: In antitubercular drugs (e.g., Ethionamide), the thioamide is a prodrug motif

activated by the enzyme EthA. Benzene-1,4-dicarbothioamide is investigated as a

fragment in designing inhibitors that target similar pathways but with bivalent binding

potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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